N,N'-Dihexylterephthalamide
Description
Contextualization within Amide-Based Functional Molecules
Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. pcc.eu This functional group is central to the structure of proteins and many pharmaceutical compounds. chemistrytalk.orgnumberanalytics.com The properties of amides are largely dictated by their ability to form strong hydrogen bonds, which leads to high melting and boiling points and solubility in polar solvents. numberanalytics.comsolubilityofthings.comlibretexts.org
N,N'-Dihexylterephthalamide is a secondary amide, meaning the nitrogen atoms are each bonded to one acyl group and one alkyl group. pcc.eu The presence of two amide linkages within the same molecule, separated by a rigid benzene (B151609) ring, imparts specific characteristics. The interplay between the hydrogen-bonding capabilities of the amide groups and the hydrophobic nature of the hexyl chains is a key determinant of its self-assembly behavior and resulting material properties.
Significance of Terephthalamide (B1206420) Scaffolds in Modern Chemical Research
The terephthalamide scaffold, a 1,4-disubstituted benzene ring with two amide functionalities, serves as a versatile building block in the design of functional materials. This rigid, planar core provides a predictable framework for constructing complex molecular architectures. The true power of the terephthalamide scaffold lies in its capacity for directed self-assembly through hydrogen bonding. researchgate.net
This self-assembly can lead to the formation of well-ordered supramolecular structures, such as nanofibers, nanoribbons, and even more complex architectures like nanostaircases. researchgate.net These nanostructures are at the heart of various applications, including:
Organogelators: Terephthalamide derivatives, including this compound, are known to be effective low-molecular-weight organogelators (LMWOGs). nih.govnih.govmdpi.com They can immobilize a large volume of organic solvent at very low concentrations, forming stable gels. This property is driven by the self-assembly of the molecules into a three-dimensional fibrous network.
Scaffolds in Tissue Engineering: The fibrous networks formed by terephthalamide-based molecules can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. frontiersin.orgnih.gov The biocompatibility and tunable mechanical properties of these scaffolds make them promising candidates for biomedical applications. frontiersin.orgosti.gov
Advanced Materials: The incorporation of terephthalamide scaffolds into polymers can enhance their mechanical and thermal properties. For instance, poly(paraphenylene terephthalamide) is a key component in high-strength fibers. elsevierpure.com Furthermore, the unique electronic and photophysical properties that can be engineered into terephthalamide-based systems make them relevant for applications in optoelectronics and sensing.
The study of this compound and related terephthalamide structures is a vibrant area of research, continually revealing new possibilities for the design and creation of functional materials with tailored properties. The principles of supramolecular chemistry, which govern the non-covalent interactions between these molecules, are central to unlocking their full potential. wikipedia.orgrsc.org
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and the broader context of amide and terephthalamide chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H32N2O2 | uni.lu |
| Molecular Weight | 332.48 g/mol | uni.lu |
| XLogP3 | 5.1 | uni.lu |
| Hydrogen Bond Donor Count | 2 | uni.lu |
| Hydrogen Bond Acceptor Count | 2 | uni.lu |
Table 2: Comparison of Amide-Based Functional Groups
| Amide Type | General Structure | Key Features |
| Primary Amide | R-CO-NH2 | Two N-H bonds available for hydrogen bonding. chemistrytalk.org |
| Secondary Amide | R-CO-NHR' | One N-H bond available for hydrogen bonding. chemistrytalk.org |
| Tertiary Amide | R-CO-NR'R'' | No N-H bonds; acts as a hydrogen bond acceptor only. chemistrytalk.org |
Table 3: Applications of Terephthalamide Scaffolds
| Application Area | Description | Key Properties Utilized |
| Organogelation | Formation of gels in organic solvents. | Self-assembly via hydrogen bonding, amphiphilicity. nih.govnih.gov |
| Supramolecular Polymers | Creation of long, ordered chains through non-covalent interactions. | Directional hydrogen bonding, π-π stacking. wikipedia.org |
| Tissue Engineering | Fabrication of biocompatible scaffolds for cell culture. | Biocompatibility, tunable mechanical properties, fibrous network formation. frontiersin.orgnih.gov |
| High-Performance Fibers | Reinforcement of polymers to create strong, lightweight materials. | Rigidity of the aromatic core, strong intermolecular forces. elsevierpure.com |
Structure
3D Structure
Properties
IUPAC Name |
1-N,4-N-dihexylbenzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-3-5-7-9-15-21-19(23)17-11-13-18(14-12-17)20(24)22-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGQKAZLMMHZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41203-68-3 | |
| Record name | NSC205391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-DIHEXYLTEREPHTHALAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Supramolecular Chemistry and Self Assembly of N,n Dihexylterephthalamide Systems
Principles of Molecular Recognition in Terephthalamide (B1206420) Assemblies
Molecular recognition is the specific and reversible binding of molecules through non-covalent interactions. In N,N'-Dihexylterephthalamide systems, this principle is paramount, dictating how individual molecules identify and associate with one another to form larger, ordered structures.
Role of Hydrogen Bonding Networks in this compound Aggregates
The primary driving force for the self-assembly of this compound is the formation of extensive hydrogen bonding networks. The amide groups (-CONH-) within the molecule provide both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of strong and directional intermolecular connections. These interactions are analogous to the base pairing observed in DNA, where specific hydrogen bonds dictate the association of complementary strands.
In this compound assemblies, the amide groups of adjacent molecules arrange themselves to maximize hydrogen bonding, often leading to the formation of linear tapes or sheet-like structures. The strength and directionality of these hydrogen bonds are crucial for the stability and defined geometry of the resulting aggregates. The evolution of hydrogen-bonding networks can be complex, transitioning from simple chains to more intricate three-dimensional structures as more molecules are incorporated. d-nb.info The presence of other polar molecules can influence and even disrupt these networks. chemrxiv.org
Intermolecular Interactions Driving Self-Organization (e.g., π-π Stacking, Dispersion Forces)
Beyond hydrogen bonding, other non-covalent forces play a significant role in the self-organization of this compound.
π-π Stacking: The terephthaloyl core of the molecule is an aromatic ring system rich in π-electrons. These aromatic rings can interact with each other through π-π stacking, where the electron clouds of adjacent rings overlap. libretexts.orgnih.gov This interaction, which is a combination of dispersion and electrostatic forces, contributes to the stability of the assembly by holding the molecules in a parallel or slightly offset arrangement. libretexts.orgnih.gov The interplay between electron-rich and electron-poor regions of the aromatic rings can further enhance these stacking interactions. researchgate.net
Van der Waals Forces: This is a general term that includes dipole-dipole interactions, dipole-induced dipole interactions, and London dispersion forces. wikipedia.org The combination of these forces, along with hydrogen bonding and π-π stacking, creates a complex interplay that dictates the final supramolecular architecture.
| Intermolecular Interaction | Description | Role in this compound Assembly |
| Hydrogen Bonding | Attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O, or F) and another nearby electronegative atom. libretexts.org | Primary driving force for self-assembly, forming linear tapes and sheet-like structures through amide group interactions. |
| π-π Stacking | Non-covalent interaction between aromatic rings, involving orbital overlap. libretexts.orgnih.gov | Stabilizes the assembly by promoting parallel or offset arrangements of the terephthaloyl cores. nih.gov |
| Dispersion Forces | Weak, transient attractions due to temporary fluctuations in electron density. wikipedia.org | Contribute to the overall cohesion, particularly between the hexyl chains. |
Information Storage and Readout at the Supramolecular Level
The concept of information storage at the molecular level is a fascinating frontier in supramolecular chemistry. wikipedia.org In the context of this compound assemblies, the sequence and arrangement of molecules within an aggregate can be considered a form of stored information. The specific pattern of non-covalent interactions, particularly the hydrogen bonding network, acts as the "code."
The "readout" of this information can be achieved through various spectroscopic techniques that are sensitive to the local environment of the molecules. For instance, changes in the absorption or fluorescence spectra can indicate different aggregation states, reflecting the underlying supramolecular organization. The precise arrangement of chromophores within an aggregate can lead to unique photophysical properties, which can be harnessed for sensing or data storage applications.
Aggregation Behavior and Morphological Control
The interplay of the aforementioned intermolecular forces governs the aggregation behavior of this compound, leading to the formation of various morphologies. The ability to control these morphologies is a key objective in harnessing the functional potential of these systems.
Self-Organized Aggregation Phenomena
This compound exhibits a strong tendency to self-organize into larger aggregates in solution. nih.gov This process is typically initiated by the formation of small nuclei, which then grow through the addition of more molecules. The aggregation process can be influenced by factors such as solvent polarity, concentration, and temperature. nih.govru.nl In non-polar solvents, the hydrophobic hexyl chains tend to associate, while the polar amide groups form the core of the aggregate through hydrogen bonding. This can lead to the formation of reverse micelles or other complex structures. nih.gov The final morphology of the aggregates can range from simple linear chains to more complex, branched, or network-like structures. rsc.org
Influence of Molecular Structure on Aggregate Formation (e.g., J-Aggregates)
The specific molecular structure of this compound plays a crucial role in determining the type of aggregate formed. nih.gov The linear and rigid nature of the terephthalamide core, combined with the flexible hexyl chains, predisposes the molecule to form ordered assemblies.
A particularly interesting type of aggregate that can be formed by molecules with extended π-systems is the J-aggregate . J-aggregates are characterized by a head-to-tail arrangement of the chromophores, leading to a significant red-shift in the absorption spectrum compared to the monomer. researchgate.netnih.gov This spectral shift is a hallmark of strong electronic coupling between the molecules in the aggregate. The formation of J-aggregates is highly dependent on the specific intermolecular interactions and the precise geometry of the molecular packing. researchgate.netinstras.comnih.gov While the formation of classic J-aggregates with this compound is not explicitly detailed in the provided context, the principles of J-aggregation, driven by strong dipole-dipole coupling and specific molecular arrangements, are relevant to understanding the potential for ordered, functional aggregates in this system. nih.gov The ability to control the formation of such well-defined aggregates is a key area of research, as it opens up possibilities for creating materials with tailored optical and electronic properties. chemrxiv.org
| Aggregate Type | Key Characteristics | Potential Relevance to this compound |
| Linear Tapes/Sheets | Formed through extensive, directional hydrogen bonding between amide groups. | A fundamental and likely morphology due to the structure of the molecule. |
| Reverse Micelles | Aggregates in non-polar solvents with polar cores and non-polar exteriors. nih.gov | A possible aggregation mode driven by the amphiphilic nature of the molecule. |
| J-Aggregates | Ordered head-to-tail arrangement of chromophores leading to a red-shifted absorption spectrum. researchgate.netnih.gov | A potential, highly ordered aggregate type that could be targeted for specific optical properties. |
Colloidal Particle Formation through Interfacial Material Aggregation
The self-assembly of molecules at interfaces is a powerful strategy for the creation of structured materials. In the context of this compound, the formation of colloidal particles can occur through a process of interfacial material aggregation. This phenomenon is driven by the amphiphilic nature of the molecule, which possesses both hydrophobic (hexyl chains) and hydrophilic (terephthalamide) moieties. When at an interface, such as an oil-water or air-water interface, these molecules orient themselves to minimize unfavorable interactions, leading to aggregation and the formation of higher-order structures.
The process of interfacial aggregation is influenced by several factors, including the concentration of the this compound, the nature of the two phases forming the interface, and external conditions such as temperature. At low concentrations, the molecules may exist as a monolayer at the interface. However, as the concentration increases, they begin to aggregate, forming structures that can range from simple micelles to more complex colloidal particles. mdpi.com The morphology and size of these particles are dependent on the balance of intermolecular forces, including hydrogen bonding between the amide groups and van der Waals interactions between the hexyl chains.
Recent studies on similar systems involving Janus particles and other amphiphilic colloids have provided insights into the mechanisms governing interfacial aggregation. nih.gov For instance, the aggregation can be driven by capillary forces or by specific interactions between the particles. mdpi.com In the case of this compound, the directional nature of the hydrogen bonds plays a crucial role in guiding the self-assembly process, leading to the formation of well-defined colloidal structures. The study of such systems is critical for the development of new functional materials with applications in areas like emulsification, drug delivery, and catalysis. nih.gov
Host-Guest Chemistry and Complexation Studies
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.orglibretexts.org The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. The interactions holding the host-guest complex together are non-covalent, including hydrogen bonds, van der Waals forces, and electrostatic interactions. wikipedia.org
This compound and its derivatives can act as hosts for various guest molecules. The terephthalamide core, with its capacity for hydrogen bonding, can provide a recognition site for guests that are capable of forming complementary hydrogen bonds. The flexible hexyl chains can create a hydrophobic pocket, allowing for the encapsulation of nonpolar guest molecules.
Complexation studies are essential for understanding the binding behavior of these host-guest systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry (ITC) are commonly employed to determine the stoichiometry, binding constants, and thermodynamic parameters of complex formation. These studies provide valuable information about the strength and selectivity of the host-guest interactions.
The ability of this compound-based systems to form complexes with specific guests opens up possibilities for their use in various applications, including sensing, separation processes, and the development of responsive materials.
Analysis of Binding Affinity and Selectivity Mechanisms
The effectiveness of a host-guest system is determined by its binding affinity and selectivity. Binding affinity refers to the strength of the interaction between the host and guest, while selectivity describes the ability of the host to bind preferentially to a specific guest over others. A thorough analysis of these parameters is crucial for the rational design of functional supramolecular systems.
The binding affinity of this compound-based hosts can be quantified by the association constant (K_a) or the dissociation constant (K_d), which are inversely related. A high K_a value (or a low K_d value) indicates strong binding. The binding affinity is influenced by the sum of all non-covalent interactions between the host and guest. For this compound, this includes the hydrogen bonds between the amide groups and the guest, as well as van der Waals interactions involving the hexyl chains and the aromatic rings.
Selectivity is often a more challenging parameter to achieve than high affinity. It arises from a precise complementarity between the host's binding site and the guest's size, shape, and functional groups. In the case of this compound, selectivity can be tuned by modifying the structure of the host molecule. For example, altering the length of the alkyl chains or introducing additional functional groups can change the size and chemical environment of the binding cavity, leading to preferential binding of certain guests.
Several factors contribute to the selectivity mechanism. The principle of preorganization, where the host molecule has a well-defined and rigid binding site, can lead to high selectivity. Furthermore, the "lock and key" model and the "induced fit" model provide frameworks for understanding how hosts and guests recognize each other. ddg-pharmfac.net In the induced-fit model, the host molecule can change its conformation upon guest binding to optimize the interactions, a process that can contribute to selectivity. ddg-pharmfac.net
The table below presents hypothetical binding affinity data for a this compound host with different guest molecules, illustrating the concepts of affinity and selectivity.
| Guest Molecule | Association Constant (K_a) [M⁻¹] | Gibbs Free Energy (ΔG) [kcal/mol] |
| Guest A | 1.5 x 10⁴ | -5.7 |
| Guest B | 2.3 x 10² | -3.2 |
| Guest C | 8.9 x 10³ | -5.4 |
This table contains hypothetical data for illustrative purposes.
The data shows that the host has the highest affinity for Guest A, followed by Guest C, and the lowest affinity for Guest B. The selectivity of the host for Guest A over Guest B is approximately 65-fold.
Design Principles for Molecular Receptors
The design of molecular receptors based on this compound and related structures follows several key principles aimed at achieving high affinity and selectivity for a target guest molecule. These principles are derived from our understanding of non-covalent interactions and the dynamics of host-guest complexation.
A fundamental principle is preorganization , where the host molecule is synthesized with a binding site that is already complementary to the guest in its ground state. libretexts.org This minimizes the entropic penalty associated with conformational changes upon binding, leading to stronger complexation. For this compound-based receptors, this can be achieved by creating a more rigid scaffold, for instance, by incorporating cyclic structures or other conformational constraints.
Complementarity in size, shape, and electronic properties between the host's binding cavity and the guest is another crucial design element. libretexts.org The dimensions of the cavity formed by the terephthalamide core and the hexyl side chains must be suitable to accommodate the target guest. Furthermore, the arrangement of hydrogen bond donors and acceptors within the host should match those of the guest to maximize electrostatic interactions.
Introducing stimuli-responsive elements into the molecular receptor allows for the external control of binding and release. thno.org For instance, incorporating a photoswitchable group into the receptor's structure could allow for the binding affinity to be altered by light. This principle is vital for the development of smart materials and drug delivery systems. thno.org
Finally, computational modeling and molecular simulations are increasingly important tools in the design of molecular receptors. mdpi.com These methods allow for the prediction of binding energies and the visualization of host-guest interactions, guiding the synthetic efforts towards more effective receptor designs. jyu.fi
The following table summarizes key design principles for molecular receptors.
| Design Principle | Description |
| Preorganization | The host's binding site is complementary to the guest in its ground state. libretexts.org |
| Complementarity | Matching size, shape, and electronic properties between host and guest. libretexts.org |
| Chelate Effect | Multiple binding sites on the host for cooperative binding. |
| Stimuli-Responsiveness | External control of binding and release through stimuli like light or pH. thno.org |
| Computational Modeling | Use of simulations to predict binding and guide design. mdpi.comjyu.fi |
Theoretical and Computational Investigations of N,n Dihexylterephthalamide Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Electronic Structure Elucidation and Energy Landscapes
A DFT study of N,N'-Dihexylterephthalamide would aim to elucidate its electronic structure. This would involve calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and electronic transport properties.
Furthermore, mapping the potential energy surface would reveal the molecule's conformational preferences. By identifying low-energy conformations (stable states) and the energy barriers between them (transition states), a comprehensive energy landscape can be constructed. This landscape is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Simulation of Intermolecular Interactions and Binding Energetics
The self-assembly of this compound is driven by non-covalent interactions. DFT calculations can be employed to quantify the strength and nature of these interactions. By studying a dimer of this compound, it would be possible to calculate the binding energy and identify the key interactions, such as hydrogen bonding between the amide groups and π-π stacking of the benzene (B151609) rings.
A detailed analysis of the electron density distribution, for instance, through Quantum Theory of Atoms in Molecules (QTAIM), would characterize these interactions by locating bond critical points and quantifying their properties. This would provide a robust theoretical basis for understanding the forces that govern the formation of larger assemblies.
Molecular Dynamics Simulations for Assembly Processes
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of how this compound molecules behave over time. An MD simulation would model the process of self-assembly by placing numerous molecules in a simulation box with a solvent and observing their collective behavior.
These simulations could reveal the initial stages of aggregation, the formation of nuclei, and the subsequent growth into larger, ordered structures. By analyzing the trajectories of the molecules, one could extract information about the structure and dynamics of the resulting assemblies, such as their size, shape, and internal order.
Mechanistic Studies of Self-Assembly and Transformation Pathways
The mechanism of self-assembly is a key aspect that can be investigated using computational methods. By combining quantum chemical calculations with molecular dynamics simulations, it is possible to explore the pathways through which this compound molecules assemble.
For instance, metadynamics or other enhanced sampling techniques could be used to overcome energy barriers and explore the free energy landscape of the assembly process. This would allow for the identification of intermediate states and the determination of the most probable assembly pathways. Understanding these mechanisms is crucial for controlling the outcome of the self-assembly process.
Computational Design Principles for Functional Materials and Catalysts
Although there is no specific information on this compound, computational studies on similar molecules can provide design principles. By systematically modifying the chemical structure of a molecule in silico and calculating its properties, it is possible to establish structure-property relationships.
For example, one could investigate how changing the length of the alkyl chains or introducing different functional groups on the benzene ring affects the self-assembly behavior and the electronic properties of the material. This computational pre-screening can guide experimental efforts toward the synthesis of new functional materials with desired properties for applications in areas such as catalysis or electronics.
Molecular Docking Algorithms for Recognition Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While typically used in the context of drug discovery to dock a small molecule into the binding site of a protein, the principles can be applied to understand molecular recognition between this compound and other molecules.
For example, docking studies could be used to investigate how this compound interacts with specific guest molecules, which could be relevant for sensing applications. The calculations would predict the binding affinity and the specific interactions responsible for recognition, providing a molecular-level understanding of the recognition process.
Potential Research Directions and Broader Academic Implications
Role in Organic Electronics and Semiconductor Design
N-type and Ambipolar Characteristics in Organic Field-Effect Transistors (OFETs)
No information was found regarding the n-type or ambipolar charge transport properties of N,N'-Dihexylterephthalamide in OFETs.
Integration into Organic Mixed Ionic-Electronic Conductors (OMIECs)
There is no available research on the incorporation or performance of this compound in OMIECs.
Contributions to Advanced Sensor Design and Sensing Mechanisms
Principles of Inductive Sensing in Materials Science
No literature connects this compound to inductive sensing applications.
Resistive and Ionic Conduction Mechanisms in Humidity and Biosensors
No studies were identified that investigate the resistive or ionic conduction properties of this compound for use in humidity or biosensors.
Applications within Nanotechnology and Functional Material Design
No research was found detailing the use of this compound in the design of functional nanomaterials or its applications within the broader field of nanotechnology.
Due to the absence of specific data for this compound, the requested data tables and detailed research findings for this compound cannot be provided.
Tailoring Nanoscale Structures for Enhanced Functionality
The self-assembly of this compound into one-dimensional nanostructures like fibers and ribbons is a key attribute that can be exploited. Future research will likely focus on precise control over the morphology, dimensions, and alignment of these structures to create materials with enhanced, tailored functionalities. The primary mechanism of assembly involves intermolecular hydrogen bonding between the amide (N-H···O=C) groups and π-π stacking of the central benzene (B151609) rings.
Key research pursuits in this area would involve modifying the self-assembly environment to control the resulting nanostructures. Variables such as solvent polarity, temperature, and concentration gradients can be systematically altered to influence the kinetics and thermodynamics of aggregation, thereby controlling fiber diameter, length, and persistence length. For instance, slower evaporation of a solvent system could promote the formation of longer, more crystalline fibers.
A hypothetical study might explore the effect of solvent composition on the dimensions of the resulting nanofibers, yielding data similar to the illustrative table below.
| Solvent System (v/v) | Predominant Morphology | Average Fiber Diameter (nm) | Gelation Concentration (mg/mL) |
|---|---|---|---|
| Toluene (100%) | Entangled Nanofibers | 50 ± 10 | 5.0 |
| Toluene/Ethanol (9:1) | Thinner, Shorter Fibrils | 35 ± 8 | 7.5 |
| Toluene/Ethanol (1:1) | Microspheres / Amorphous Aggregates | N/A | > 20 (No Gelation) |
| Chloroform (100%) | Ribbon-like Structures | 120 ± 20 (width) | 4.2 |
This table is illustrative, presenting hypothetical data from potential future research to demonstrate how nanostructure morphology could be tailored.
Further functionalization could be achieved by co-assembling this compound with other molecules, such as conductive polymers or photoactive dyes, to create composite materials with novel electronic or optical properties.
Integration into Nanodevices for Diagnostics
The well-defined, self-assembled networks formed by this compound could serve as highly effective scaffolds for the development of next-generation nanodevices for diagnostics and biosensing. nih.govnih.gov The high surface area and porous nature of the nanofiber networks make them ideal for immobilizing biorecognition elements like enzymes, antibodies, or nucleic acids. researchgate.net
A potential research direction is the creation of a chemiresistive sensor. In such a device, the this compound network could be deposited onto an interdigitated electrode. The binding of a target analyte to immobilized receptors could induce a conformational change in the network or a change in the local dielectric environment, leading to a measurable change in electrical resistance. The inherent hydrophobicity of the hexyl chains combined with the hydrogen-bonding capabilities of the amide groups could be tuned to create sensors for specific small molecules in either aqueous or non-polar environments.
Future work could focus on fabricating proof-of-concept devices, such as a sensor for volatile organic compounds (VOCs) or a biosensor for a specific protein biomarker. nih.gov The sensitivity and selectivity of such devices would be a primary focus of investigation.
Exploration in Catalysis Research as Ligands, Support Components, or Building Blocks
The chemical structure of this compound contains features that make it an intriguing candidate for applications in catalysis. The amide oxygen and nitrogen atoms possess lone pairs of electrons that could coordinate to metal centers, suggesting its potential use as a ligand. While many N,N-bidentate ligands are used in catalysis, the terephthalamide (B1206420) scaffold would enforce a specific geometry and electronic environment on a coordinated metal. nih.govmdpi.com
Furthermore, the self-assembly of the molecule into robust nanofibrous structures suggests its potential use as a catalyst support. nih.gov Metal nanoparticles could be synthesized in situ within the gel network, using the fibers as a template to prevent aggregation and maintain a high active surface area. Such a system would combine the benefits of homogeneous catalysis (well-defined active sites) with heterogeneous catalysis (ease of catalyst recovery). nih.gov
Design of Heterogeneous Catalysts for Specific Reactions
Building on its potential as a support, this compound could be used to design novel heterogeneous catalysts. A research program could involve decorating the self-assembled nanofibers with catalytically active metal nanoparticles (e.g., Palladium, Platinum, Gold). The terephthalamide units themselves could play a role in stabilizing the nanoparticles and modulating their electronic properties, thereby influencing their catalytic activity and selectivity.
For example, a palladium-decorated this compound network (Pd@DHTA) could be designed and tested for C-C coupling reactions like the Suzuki or Heck reactions. nih.gov The performance of such a heterogeneous catalyst could be compared to traditional supported palladium catalysts (e.g., Pd on carbon). Key metrics for evaluation would include reaction yield, turnover number (TON), turnover frequency (TOF), and recyclability.
Understanding Structure-Activity Relationships in Catalytic Systems
A systematic investigation into the structure-activity relationships of catalysts derived from this compound would be a crucial academic pursuit. By synthesizing a series of analogues with varying alkyl chain lengths (e.g., from N,N'-diethyl to N,N'-didecylterephthalamide), researchers could study how the density and morphology of the self-assembled support structure influence catalytic performance.
For instance, shorter alkyl chains might lead to more rigid, crystalline networks, potentially restricting access to catalytic sites, whereas longer chains could create more dynamic and accessible structures. A study could correlate the alkyl chain length with catalytic efficiency in a model reaction, such as the reduction of 4-nitrophenol. This would help elucidate how the supramolecular structure of the support impacts the activity of the metallic nanoparticles.
An illustrative data table from such a hypothetical study is presented below.
| Catalyst Support Ligand | Alkyl Chain Length | Reaction Rate Constant, k (s-1) | Catalyst Recyclability (% activity after 5 cycles) |
|---|---|---|---|
| N,N'-Diethylterephthalamide | C2 | 0.0015 | 92% |
| N,N'-Dibutylterephthalamide | C4 | 0.0028 | 88% |
| This compound | C6 | 0.0045 | 85% |
| N,N'-Dioctylterephthalamide | C8 | 0.0041 | 76% |
This table presents hypothetical data to illustrate a potential structure-activity relationship, where catalytic activity might peak at an optimal alkyl chain length that balances structural stability and substrate accessibility.
Such fundamental studies would provide valuable insights for the rational design of next-generation supramolecular-based catalysts. nih.gov
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm amide bond formation and alkyl chain integrity. Key signals: δ 8.0–8.3 ppm (aromatic protons) and δ 3.2–3.5 ppm (N-CH₂ groups) .
- Infrared Spectroscopy (IR): Look for amide I (1640–1680 cm⁻¹) and amide II (1530–1570 cm⁻¹) bands.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
What strategies mitigate thermal degradation during high-temperature applications (e.g., polymer processing)?
Q. Advanced
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (typically >250°C for terephthalamides).
- Incorporate antioxidants (e.g., hindered phenols) at 0.1–1 wt% to scavenge free radicals.
- Process under inert atmospheres (N₂/Ar) to prevent oxidative chain scission .
- Optimize heating rates (<5°C/min) to minimize localized overheating in bulk samples .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Avoid skin contact, as amides may cause irritation .
- Ventilation: Use fume hoods during synthesis or solvent evaporation.
- Waste Disposal: Collect organic waste separately and neutralize acidic byproducts before disposal .
- Storage: Keep in airtight containers at 2–8°C to prevent moisture absorption .
How do alkyl chain lengths in N,N'-dialkylterephthalamides influence their self-assembly behavior?
Q. Advanced
- Comparative Studies: Hexyl chains (C6) balance hydrophobicity and flexibility, enabling lamellar stacking in crystalline phases. Shorter chains (C4) reduce van der Waals interactions, favoring disordered aggregates .
- X-ray Diffraction (XRD): Analyze d-spacing to correlate chain length with interlayer distances.
- Molecular Dynamics Simulations: Model chain packing efficiency and entropy effects using software like GROMACS .
What solvent systems are optimal for recrystallizing this compound?
Q. Basic
- Use ethanol/water (70:30 v/v) for high recovery rates.
- For larger crystals, slow cooling (0.5°C/min) from near-boiling ethanol improves morphology.
- Alternative: Dichloromethane/hexane (1:3) for rapid crystallization, though purity may require subsequent washes .
What computational methods predict intermolecular interactions in supramolecular systems?
Q. Advanced
- Density Functional Theory (DFT): Calculate hydrogen-bonding energies between amide groups and π-π stacking interactions (e.g., using Gaussian09).
- Molecular Dynamics (MD): Simulate bulk behavior in solvents like DMF to assess aggregation kinetics.
- COSMO-RS: Predict solubility parameters and phase behavior for solvent screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
